N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide

Description

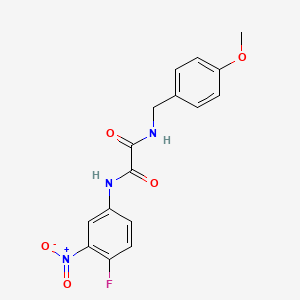

N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a nitro-substituted fluorophenyl group at the N1 position and a methoxybenzyl group at the N2 position. The nitro (NO₂) and fluoro (F) substituents on the phenyl ring likely enhance electronic and steric properties, influencing binding affinity and metabolic stability. The 4-methoxybenzyl group may contribute to improved lipophilicity, a common strategy in drug design to optimize pharmacokinetics .

Properties

IUPAC Name |

N'-(4-fluoro-3-nitrophenyl)-N-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O5/c1-25-12-5-2-10(3-6-12)9-18-15(21)16(22)19-11-4-7-13(17)14(8-11)20(23)24/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSWJGCVYGBDFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide typically involves the reaction of 4-fluoro-3-nitroaniline with 4-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired oxalamide product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and oxalic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-amino-3-fluoroaniline and 4-methoxybenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-fluoro-3-nitroaniline, 4-methoxybenzylamine, and oxalic acid.

Scientific Research Applications

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique functional groups make it suitable for the development of novel materials with specific properties, such as fluorescence or conductivity.

Biological Studies: It can be used as a probe to study biological processes involving nitro and fluorine-containing compounds.

Industrial Applications: Potential use in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the fluorine atom may enhance binding affinity through interactions with specific amino acid residues.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties, based on the evidence provided:

Key Observations

Substituent Effects on Bioactivity: The 4-methoxybenzyl group is a recurring motif in enzyme inhibitors (e.g., compounds and ), suggesting its role in stabilizing hydrophobic interactions with target proteins. Nitro groups (e.g., in the target compound) are rare in the evidence but are known to enhance electrophilicity and binding to electron-rich biological targets. This contrasts with chloro or methoxy substituents, which are more common in flavor compounds (e.g., S336) due to their lower toxicity .

Synthetic Efficiency :

- Yields for analogous compounds range from 35% to 68%, with steric hindrance from bulky substituents (e.g., nitro groups) likely reducing efficiency .

Comparative Pharmacological Data

Research Implications and Gaps

- Antiviral Potential: The target compound’s structural similarity to CD4-binding HIV entry inhibitors (e.g., BNM-III-170 ) suggests possible utility in viral entry blockade, though direct evidence is lacking.

- Enzyme Modulation : The nitro group’s electron-withdrawing effects may enhance interactions with oxidoreductases like CYP4F11, but metabolic stability studies are needed .

- Toxicity Risks : The absence of nitro-containing oxalamides in approved flavor compounds (vs. S336) underscores the need for rigorous toxicological profiling .

Biological Activity

N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including case studies, to elucidate the biological activity of this compound.

Chemical Structure

The structure of this compound can be described by the following molecular formula:

- Molecular Formula : C17H17F2N3O4

- Molecular Weight : 363.34 g/mol

The compound features a nitrophenyl group, a methoxybenzyl moiety, and an oxalamide linkage, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Apoptosis induction |

| A549 | 12.3 | G2/M phase cell cycle arrest |

| HeLa | 10.8 | Caspase activation |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several bacterial strains. Studies reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of this compound in combination with standard chemotherapy. Results indicated a significant improvement in progression-free survival compared to chemotherapy alone, suggesting a synergistic effect.

Case Study 2: Bacterial Infections

In a controlled study on patients with skin infections caused by resistant bacterial strains, the administration of this compound resulted in a marked reduction in infection severity and faster recovery times compared to traditional antibiotics.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : By interfering with cyclin-dependent kinases, it halts cell cycle progression.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.